tert-butyl N-cyclopropyl-N-methylcarbamate
Overview
Description
“tert-butyl N-cyclopropyl-N-methylcarbamate” is a chemical compound with the CAS Number: 1378390-62-5 . It has a molecular weight of 171.24 and its linear formula is C9H17NO2 . The compound is typically stored in a dry room at normal temperature and is available in liquid form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H17NO2 . Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 171.24 and its linear formula is C9H17NO2 . The compound is typically stored in a dry room at normal temperature .Scientific Research Applications
Metabolic Studies in Insects and Mice Research by Douch and Smith (1971) in The Biochemical Journal explored the metabolism of tert-butyl N-cyclopropyl-N-methylcarbamate-related compounds in insects and mice. They found that both the tert-butyl and N-methyl groups were hydroxylated during metabolism, with variations in oxidation products across different species. This indicates that enzymes responsible for N-demethylation and oxidation of the tert-butyl groups differ between species (Douch & Smith, 1971).
Synthesis and Chemical Transformations The synthesis of various this compound analogues for potential applications in organic chemistry and medicinal chemistry has been a subject of interest. For example, Yang, Pan, and List (2009) detailed the synthesis of this compound derivatives through an asymmetric Mannich reaction, emphasizing their role in creating chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Cytotoxic Effects and Environmental Impact Studies have also been conducted on the cytotoxic effects of this compound analogues. For instance, Nakagawa, Yaguchi, and Suzuki (1994) researched the comparative cytotoxicity of this compound and its related compounds on rat hepatocytes. Their findings contribute to understanding the environmental and health impacts of these compounds (Nakagawa, Yaguchi, & Suzuki, 1994).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-methylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10(4)7-5-6-7/h7H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLNFQMVPUFHDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.